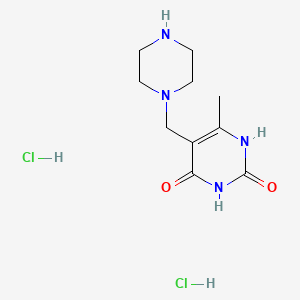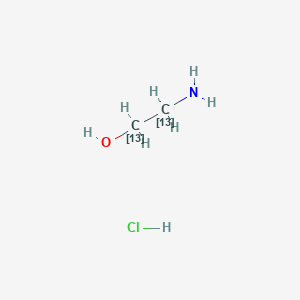![molecular formula C10H9F3O B1428374 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1224883-68-4](/img/structure/B1428374.png)
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol
説明
“1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol” is a chemical compound with the molecular formula C10H9F3O . It is also known as TFPCHO or CF3-Ph-CH(OH)-CH2.
Molecular Structure Analysis
The InChI code for “1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol” is 1S/C10H9F3O/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2 .Physical And Chemical Properties Analysis
“1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol” is a powder with a molecular weight of 202.18 g/mol . It has a melting point of 53-55°C . The compound should be stored at temperatures below -10°C .科学的研究の応用
Electroluminescent Properties in Mono-Cyclometalated Platinum(II) Complexes
Research by Ionkin, Marshall, and Wang (2005) explored the electroluminescent properties of mono-cyclometalated Pt(II) complexes, incorporating a chromophoric ligand similar to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. This work demonstrates potential applications in optoelectronic devices due to the unique stacking and Pt−Pt distances in these complexes (Ionkin, Marshall, & Wang, 2005).
Synthesis of Cyclopropane Lactones
Faigl et al. (2000) explored the stereospecific formation of cyclopropane lactone derivatives incorporating trifluoromethyl groups, similar to the structure of 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. These findings are significant in the synthesis of complex organic compounds (Faigl, Finta, Hell, Kövesdi, & Tőke, 2000).
Stereocontrolled Synthesis
Baird, Huber, and Clegg (2001) discussed the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes, which includes compounds structurally related to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. This research highlights methods for creating specific molecular configurations, essential in the development of pharmaceuticals and other complex organic molecules (Baird, Huber, & Clegg, 2001).
Electrophilic Cyclizations of Unsaturated Alcohols
Mendès et al. (2003) examined the cyclizations of unsaturated alcohols, including those substituted with cyclopropane moieties akin to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. The study contributes to understanding how different moieties impact the yields and stability of cyclizations, essential for synthetic chemistry applications (Mendès, Renard, Rofoo, Roux, & Rousseau, 2003).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes
Denton, Sukumaran, and Davies (2007) focused on the synthesis of trifluoromethyl-substituted cyclopropanes, which is closely related to the compound . This work is pivotal in demonstrating methods to incorporate trifluoromethyl groups into organic compounds, enhancing their physical and biological properties (Denton, Sukumaran, & Davies, 2007).
Synthesis and Antioxidant Activity of Derivatives
Isakhanyan et al. (2011) investigated the synthesis and antioxidant properties of tertiary aminoalcohols, including compounds related to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. This study contributes to the understanding of antioxidant activities in such compounds, which could have pharmaceutical implications (Isakhanyan, Gevorgyan, Akopyan, Malakyan, Vardevanyan, Badjinyan, & Panosyan, 2011).
Exploitation of Cyclopropane Carbaldehydes in Prins Cyclization
Kumar, Dey, and Banerjee (2018) explored the Prins-type cyclization of cyclopropane carbaldehydes, related to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. This research provides insights into the construction of complex organic structures, essential in synthetic organic chemistry (Kumar, Dey, & Banerjee, 2018).
Safety And Hazards
特性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYHPHDZQVPQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



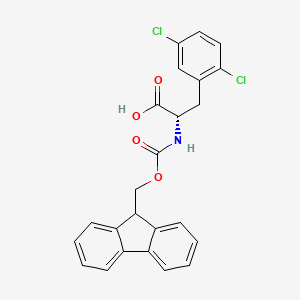
![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1428294.png)
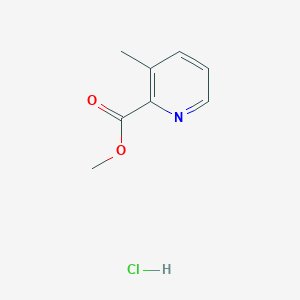
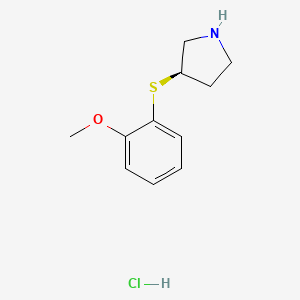
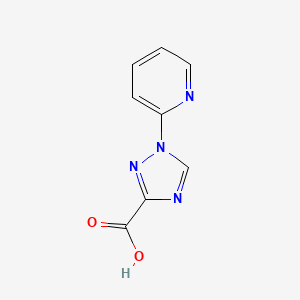
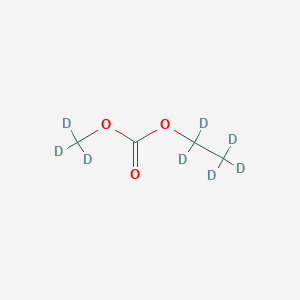
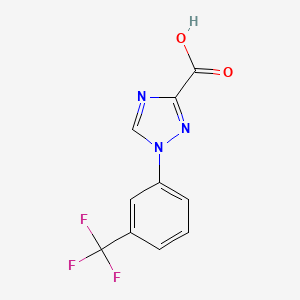
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
